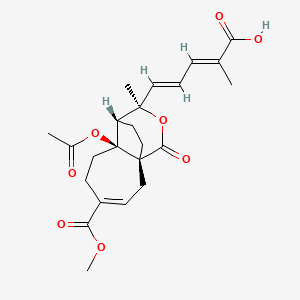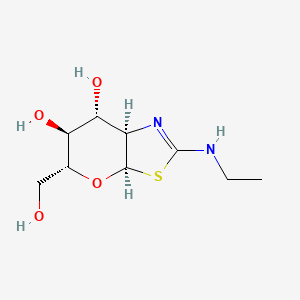
C9H16N2O4S
Descripción general
Descripción
C9H16N2O4S is a useful research compound. Its molecular formula is C9H16N2O4S and its molecular weight is 248.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality C9H16N2O4S suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C9H16N2O4S including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cobalt Polyoxometalates in Water Oxidation Catalysis : Cobalt polyoxometalates, related to the formula , have been utilized as heterogeneous catalysts for water oxidation. They exhibit remarkable long-term stability and good catalytic rates at reasonable overpotentials, even in acidic conditions where metal oxides are unstable (Soriano-López et al., 2013).
Calcium Vanadate in Aqueous Zinc-Ion Batteries : Calcium vanadate sub-microfibers, synthesized via a microwave reaction, have been used as cathode material for aqueous zinc-ion batteries. These materials show stability upon reversible Zn2+ intercalation due to their large interlayer distance and the pillaring effect of calcium (Liu et al., 2019).
Ozonolysis and OH Radical Reaction of α-Pinene : α-Pinene (C10H16), an important biogenic emission in the atmosphere, forms accretion products upon oxidation, contributing to secondary organic aerosol (SOA) formation. The study provides insights into the formation mechanism of these products and their role in atmospheric conditions (Berndt et al., 2018).
Graphitic Carbon Nitride in Artificial Photosynthesis and Environmental Remediation : Graphitic carbon nitride (g-C3N4), a metal-free and visible-light-responsive photocatalyst, has gained attention for its applications in solar energy conversion and environmental remediation. This material's electronic band structure and physicochemical stability make it suitable for various photocatalytic applications (Ong et al., 2016).
Polyoxometalate-Based Cobalt-Phosphate Molecular Catalysts : These catalysts have been shown to be effective for visible light-driven water oxidation. They serve as a functional model of the oxygen-evolving complex in photosystem II and exhibit excellent photocatalytic activity (Han et al., 2014).
Propiedades
IUPAC Name |
(3aR,5R,6S,7R,7aR)-2-(ethylamino)-5-(hydroxymethyl)-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazole-6,7-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4S/c1-2-10-9-11-5-7(14)6(13)4(3-12)15-8(5)16-9/h4-8,12-14H,2-3H2,1H3,(H,10,11)/t4-,5-,6-,7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAIMZHKIXDJRN-FMDGEEDCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2C(C(C(OC2S1)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC1=N[C@@H]2[C@H]([C@@H]([C@H](O[C@@H]2S1)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,5R,6S,7R,7aR)-2-(Ethylamino)-3a,6,7,7a-tetrahydro-5-(hydroxymethyl)-5H-pyrano[3,2-d]thiazole-6,7-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



(2-phenylethyl)amine](/img/structure/B7892264.png)

![2-(Pyridin-3-ylmethyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B7892278.png)
![2-(Thiophen-2-ylmethyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B7892280.png)
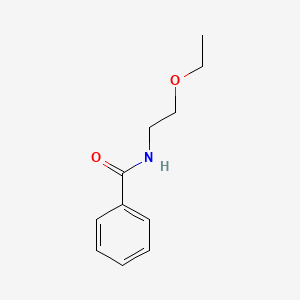

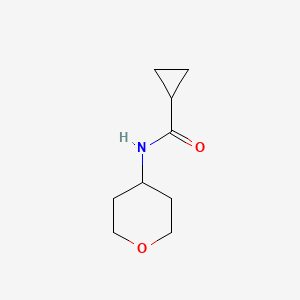

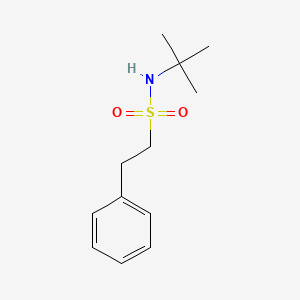

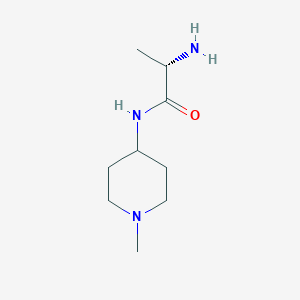
![sodium;(3R,4S)-4-[(2S,5R,7S,9R)-2-[(2R,5S)-5-ethyl-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-9-hydroxy-2,7-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-3-methoxy-2-methylpentanoate](/img/structure/B7892351.png)
![(1S,4R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B7892358.png)
